molecular formula C14H20ClNO3 B12120504 1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol CAS No. 313273-64-2

1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12120504
CAS No.: 313273-64-2
M. Wt: 285.76 g/mol
InChI Key: ZHKLPNPLOJZWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, a morpholine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenyl)-2,3-epoxypropane. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]pyrazole
  • 1-(4-chlorophenyl)-2,3-epoxypropane
  • 4-chlorophenol

Uniqueness

1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring and the methoxy group distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

313273-64-2

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H20ClNO3/c15-13-3-1-12(2-4-13)10-19-11-14(17)9-16-5-7-18-8-6-16/h1-4,14,17H,5-11H2

InChI Key

ZHKLPNPLOJZWIE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.